Methyl 2,3-dihydro-3,3-dimethyl-2-oxo-1H-indole-7-carboxylate
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Overview
Description
Methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound features a unique structure with a methyl ester group at the 7th position of the indole ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-dimethyl-2-oxoindoline with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere at a temperature range of 0-5°C to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3,3-dimethyl-2,3-dioxoindoline derivatives.
Reduction: Formation of 3,3-dimethyl-2-hydroxyindoline derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its role in developing new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate
- Methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
- Methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate
Uniqueness
Methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the carboxylate group at the 7th position of the indole ring distinguishes it from other similar compounds and may confer distinct pharmacological properties .
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 3,3-dimethyl-2-oxo-1H-indole-7-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-12(2)8-6-4-5-7(10(14)16-3)9(8)13-11(12)15/h4-6H,1-3H3,(H,13,15) |
InChI Key |
LCOCZGMNCWJYKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC(=C2NC1=O)C(=O)OC)C |
Origin of Product |
United States |
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